STRONTIUM HEXAFLUOROACETYLACETONATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strontium Hexafluoroacetylacetonate, also known by its CAS Number 121012-89-3, is an off-white powder . It is a chemical compound that has gained significant attention due to its various applications in different fields .

Molecular Structure Analysis

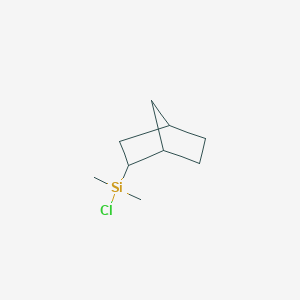

The molecular structure of Strontium Hexafluoroacetylacetonate consists of a central strontium atom bonded to two hexafluoroacetylacetonate ligands . These ligands act as chelating agents, forming stable coordination complexes with the strontium atom .Chemical Reactions Analysis

Strontium Hexafluoroacetylacetonate can form stable coordination complexes with other compounds, making it an excellent precursor for the deposition of strontium-containing materials . It has been used in material synthesis processes, particularly in the production of thin films and coatings .Physical And Chemical Properties Analysis

Strontium Hexafluoroacetylacetonate is an off-white powder that is insoluble in water . It has a melting point that decomposes at 260°C and a boiling point (sublimation) at 220°C/0.02mm . It has a molecular formula of C10H2F12O4Sr and a formula weight of 501.75 .Safety and Hazards

Future Directions

Strontium Hexafluoroacetylacetonate has potential applications in different areas, including optoelectronics, material synthesis, and catalysis . Its low viscosity, high hydrophobicity, and large magnetic susceptibility make it a highly attractive and promising solvent for separations and purification, liquid electrochromic materials, catalytic studies, as well as microfluidic applications .

properties

CAS RN |

12012-89-3 |

|---|---|

Product Name |

STRONTIUM HEXAFLUOROACETYLACETONATE |

Molecular Formula |

C10H2F12O4Sr |

Molecular Weight |

501.72 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)